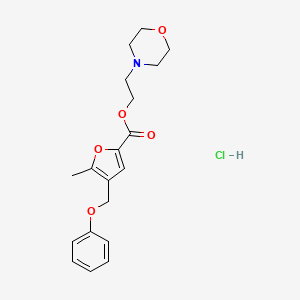![molecular formula C27H31N3O B4931924 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole](/img/structure/B4931924.png)
3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and gas chromatography (GC) would be essential for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the alpha1-adrenergic receptors, which play a role in regulating mood and cognitive functions. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Trazodone
- Naftopidil
- Urapidil
Uniqueness
What sets 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole apart from similar compounds is its unique combination of the piperazine and carbazole moieties, which may confer distinct pharmacological properties. This structural uniqueness allows for specific interactions with molecular targets that other compounds may not achieve .
Properties
IUPAC Name |
3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-3-30-24-10-6-5-9-22(24)23-19-21(13-14-25(23)30)20-28-15-17-29(18-16-28)26-11-7-8-12-27(26)31-4-2/h5-14,19H,3-4,15-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGBQVWMVWZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4OCC)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B4931842.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B4931855.png)

![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4931871.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B4931899.png)
![[4-(2-chlorobenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B4931903.png)
![4-{2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B4931913.png)

![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B4931931.png)
![N-ethyl-4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4931942.png)
![2-[(3-chlorophenyl)methyl]-N-methyl-N-(1-pyridin-2-ylethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4931949.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B4931954.png)
![3-[(5-Chloro-2-methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one](/img/structure/B4931958.png)
![3-ethyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931965.png)
